molecular formula C6H15FeO3 B1588529 Iron(3+) ethanolate CAS No. 5058-42-4

Iron(3+) ethanolate

Cat. No.: B1588529
CAS No.: 5058-42-4
M. Wt: 191.03 g/mol
InChI Key: JTPUGUWXHGEEHW-UHFFFAOYSA-N
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Description

Iron(3+) ethanolate, also known as iron(III) ethoxide, is a chemical compound with the molecular formula Fe(C2H5O)3. It is an organometallic compound where iron is bonded to three ethoxide groups. This compound is typically used in various chemical reactions and industrial applications due to its reactivity and ability to act as a catalyst.

Scientific Research Applications

Iron(3+) ethanolate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Explored for its antimicrobial properties and potential use in treating iron deficiency.

    Industry: Utilized in the production of coatings, paints, and as a precursor for other iron compounds.

Mechanism of Action

Target of Action

Iron(3+) ethanolate, like other iron compounds, primarily targets erythrocytes . The erythrocyte is the primary site of action for iron, where it plays a crucial role in the production of hemoglobin . Hemoglobin is responsible for the transport and storage of oxygen, which is vital for cellular growth and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. The control of the metabolic pathways of iron absorption, utilization, recycling, and excretion by iron-containing proteins ensures normal biological and physiological activity . Abnormalities in these iron-containing proteins and iron metabolic pathways can lead to an array of diseases . Furthermore, electron transport, a critical step in numerous biochemical pathways, is also influenced by iron compounds .

Pharmacokinetics

The pharmacokinetics of this compound, like other iron supplements, is complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . Iron can be administered intravenously in the form of polynuclear iron (III)-hydroxide complexes with carbohydrate ligands or orally as iron (II) (ferrous) salts or iron (III) (ferric) complexes . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of this compound is the increased production of hemoglobin, leading to the formation of new erythrocytes . This helps in the transport and storage of oxygen, which is vital for cellular growth and proliferation . An excess of iron can lead to oxidative stress, which can have adverse clinical and subclinical consequences .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is air sensitive and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable solid . Therefore, it should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(3+) ethanolate can be synthesized through the reaction of iron(III) chloride with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Fe(C}_2\text{H}_5\text{O)}_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting iron(III) chloride with ethanol under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a solvent such as toluene to facilitate the removal of hydrochloric acid by-products.

Chemical Reactions Analysis

Types of Reactions: Iron(3+) ethanolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form iron(III) oxide.

    Reduction: It can be reduced to iron(II) compounds.

    Substitution: The ethoxide groups can be substituted by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen or hydrazine.

    Substitution: Ligands such as halides or other alkoxides.

Major Products Formed:

    Oxidation: Iron(III) oxide (Fe2O3).

    Reduction: Iron(II) ethoxide or other iron(II) compounds.

    Substitution: Various iron complexes depending on the substituting ligand.

Comparison with Similar Compounds

    Iron(III) chloride (FeCl3): Used in similar catalytic applications but differs in its reactivity and solubility.

    Iron(III) nitrate (Fe(NO3)3): Another iron(III) compound with different solubility and reactivity.

    Iron(III) oxide (Fe2O3): A common iron compound with distinct physical and chemical properties.

Uniqueness: Iron(3+) ethanolate is unique due to its organometallic nature, which allows it to participate in a broader range of chemical reactions compared to its inorganic counterparts. Its solubility in organic solvents also makes it more versatile in various industrial and research applications.

Properties

IUPAC Name

ethanolate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5O.Fe/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUGUWXHGEEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198599
Record name Iron(3+) ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-42-4
Record name Iron(3+) ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(3+) ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) ethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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